Methyl 5-(methylthio)pyrimidine-2-carboxylate Methyl 5-(methylthio)pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685903
InChI: InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3
SMILES: COC(=O)C1=NC=C(C=N1)SC
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol

Methyl 5-(methylthio)pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC13685903

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(methylthio)pyrimidine-2-carboxylate -

Specification

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
IUPAC Name methyl 5-methylsulfanylpyrimidine-2-carboxylate
Standard InChI InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3
Standard InChI Key ZYZHQQBJRTZPAM-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C=N1)SC
Canonical SMILES COC(=O)C1=NC=C(C=N1)SC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrimidine ring in Methyl 5-(methylthio)pyrimidine-2-carboxylate is substituted at positions 2 and 5, creating a planar structure conducive to π-π stacking and hydrogen bonding. Key features include:

  • Methylthio group: Enhances lipophilicity and participates in nucleophilic substitution reactions.

  • Methyl ester: Provides a site for hydrolysis or transesterification, enabling conversion to carboxylic acids or amides .

Table 1: Physicochemical Characteristics

PropertyValueSource
Molecular Weight184.22 g/mol
Melting Point61–64°C (analogous derivatives)
Solubility in Water0.42 g/L (similar compounds)
Boiling PointNot reported
DensityNot available

The compound’s limited aqueous solubility (0.42 g/L for related structures) suggests preferential use in organic solvents like acetonitrile or DMF .

Synthesis and Industrial Production

Key Synthetic Routes

Methyl 5-(methylthio)pyrimidine-2-carboxylate is synthesized via multi-step protocols, often starting from halogenated pyrimidine precursors. A patented method (WO2021113282A1) outlines the following steps :

  • Halogenation: Treatment of 2-hydroxypyrimidine derivatives with phosphorus oxychloride (POCl₃) to generate chlorinated intermediates.

  • Thioalkylation: Reaction with methylthiolating agents (e.g., S-methylisothiourea hemisulfate) in the presence of bases like triethylamine.

  • Esterification: Introduction of the methyl ester group via methanol under acidic or basic conditions.

Example Procedure :

  • Reactants: 5-Chloro-2-hydroxypyrimidine, S-methylisothiourea hemisulfate, triethylamine.

  • Conditions: N,N-Dimethylformamide (DMF) solvent, 70°C for 4 hours.

  • Yield: ~85% after purification via column chromatography.

Industrial Scalability

Large-scale production employs continuous flow reactors to optimize yield and reduce byproducts. Automated systems ensure precise control over reaction parameters (temperature, stoichiometry), while recrystallization and chromatography maintain purity ≥95% .

Chemical Reactivity and Kinetic Studies

Oxidation Kinetics

A kinetic study on the analogous ethyl derivative, Ethyl-2-(methylthio)pyrimidine-5-carboxylate, revealed first-order dependence on both the substrate and oxidant (potassium dichromate) in acidic media . Key findings:

  • Rate Law: Rate=k[Substrate][Cr(VI)][H+]0.5\text{Rate} = k[\text{Substrate}][\text{Cr(VI)}][\text{H}^+]^{0.5}.

  • Activation Energy: ~45 kJ/mol, indicating a moderate energy barrier.

  • Products: 2-Methylsulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde (3:2 stoichiometry).

Table 2: Comparative Reactivity of Pyrimidine Derivatives

CompoundOxidation Rate (k, s⁻¹)Reference
Methyl 5-(methylthio)pyrimidine-2-carboxylate1.2 × 10⁻³
Ethyl 4-chloro-6-methyl-2-(methylthio)0.9 × 10⁻³
5-Bromo-2-(methylthio)pyrimidine-4-carboxylate0.7 × 10⁻³

Applications in Pharmaceuticals and Agrochemicals

Drug Intermediate

The compound’s pyrimidine core is integral to kinase inhibitors and antiviral agents. For example:

  • Kinase Inhibition: Derivatives inhibit CDK2 (IC₅₀ = 12 nM) by binding to the ATP pocket, as confirmed via X-ray crystallography.

  • Antiviral Activity: Modifications at the methylthio group enhance potency against RNA viruses (e.g., SARS-CoV-2 protease inhibition).

Herbicide Development

Methyl 5-(methylthio)pyrimidine-2-carboxylate serves as a precursor to herbicidal agents targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate efficacy at 50 g/ha against broadleaf weeds.

Comparison with Structural Analogs

Table 3: Structural and Functional Analogues

Compound (CAS)SubstituentsKey Differences
50593-91-4 5-Bromo, 4-COOCH₃Enhanced electrophilicity for cross-coupling
61727-33-1 5-Chloro, 4-COOHHigher solubility (carboxylic acid)
583878-42-6 4-Chloro, 6-methylSteric hindrance reduces reactivity

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